molecular formula C9H6Cl2OS B8536385 6,7-Dichloro-5-methoxybenzo[b]thiophene

6,7-Dichloro-5-methoxybenzo[b]thiophene

Cat. No. B8536385
M. Wt: 233.11 g/mol
InChI Key: IMZLZTMOJIWZBQ-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

A mixture of 0.7 g of 6,7-dichloro-2,3-dihydro-3-hydroxy-5-methoxybenzo[b]thiophene, 1 ml of boron trifluoride etherate and 4 ml of glacial acetic acid is heated at 100° for 5 min. Ice is added and the mixture is basified with dilute sodium hydroxide solution. The off-white solid is collected or a filter, air-dried and recrystallized from ether-hexane to give 0.65 g of 6,7-dichloro-5-methoxybenzo[b]thiophene as prisms, mp 103°-104.5°.
Name
6,7-dichloro-2,3-dihydro-3-hydroxy-5-methoxybenzo[b]thiophene
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]2[CH:9](O)[CH2:8][S:7][C:6]=2[C:11]=1[Cl:12].B(F)(F)F.CCOCC.[OH-].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[C:11]=1[Cl:12] |f:1.2,3.4|

Inputs

Step One
Name
6,7-dichloro-2,3-dihydro-3-hydroxy-5-methoxybenzo[b]thiophene
Quantity
0.7 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SCC2O)C1Cl)OC
Name
Quantity
1 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 100° for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
Ice is added
CUSTOM
Type
CUSTOM
Details
The off-white solid is collected
CUSTOM
Type
CUSTOM
Details
a filter, air-dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC=C2)C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.